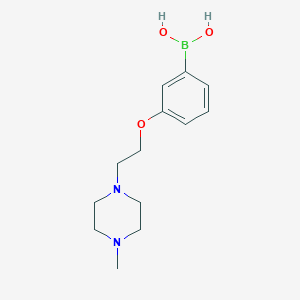
(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid
説明
“(3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid” is a research chemical with the molecular formula C13H21BN2O3 and a molecular weight of 264.13 g/mol . It’s not intended for human or veterinary use.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 and a boiling point of 446.3±55.0 °C at 760 mmHg . The melting point and other physical properties are not specified .科学的研究の応用
Organic Chemistry and Catalysis
Synthesis and Structure of Multifunctional Compounds : Boronic acids, including derivatives of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid, act as synthetic intermediates and building blocks. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of an aminophosphonic acid group into a boronic acid may provide new opportunities for application in organic chemistry (R. Zhang et al., 2017).
Catalysis in Synthesis of Biologically Active Compounds : Boron nitride nanomaterial-based solid acid catalysts, related to boronic acids, have been used for the synthesis of biologically active compounds. These catalysts are efficient, reusable, and applicable in microwave-assisted synthesis, demonstrating the role of boronic acid derivatives in facilitating chemical reactions (Arul Murugesan et al., 2017).
Medicinal Chemistry
Precursor in Pharmaceutical Synthesis : Derivatives of (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid serve as key synthetic intermediates in the production of pharmaceuticals like imatinib, highlighting their importance in drug synthesis (E. Koroleva et al., 2012).
Anticancer Molecule Characterization : Certain boronic acid-based molecules demonstrate promising anticancer activity, underlining the role of these compounds in the development of new therapeutic agents (Aarati Dilip Zagade et al., 2020).
Analytical Chemistry
Sensor Development : Boronic acid derivatives are used in the development of sensors for detecting ions and molecules. For example, a boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe, demonstrating its utility in sensitive and selective detection applications (M. Selvaraj et al., 2019).
Molecular Recognition : Phenylboronic acids, including derivatives similar to (3-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)boronic acid, are employed for molecular recognition, particularly in the detection of diols and alpha-hydroxy acids (F. Sartain et al., 2008).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O3/c1-15-5-7-16(8-6-15)9-10-19-13-4-2-3-12(11-13)14(17)18/h2-4,11,17-18H,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPNXWIONRVFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



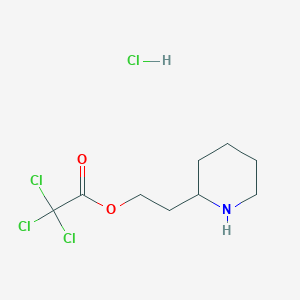


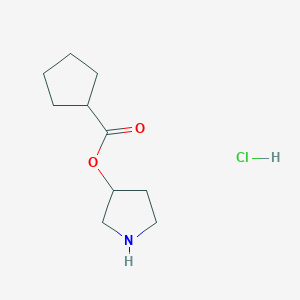
![1-[4-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397345.png)
![Ethyl 2-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397346.png)
![4-{2-[(3-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397349.png)
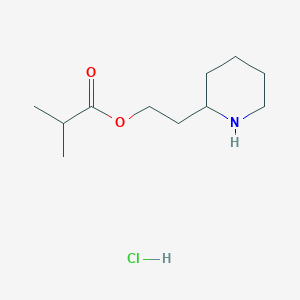
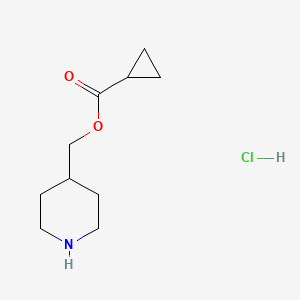


![Ethyl 2-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397359.png)
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)